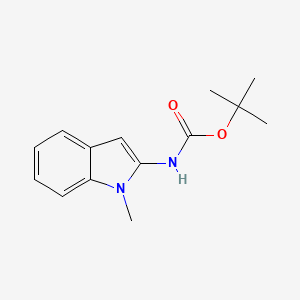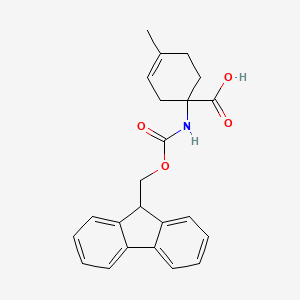![molecular formula C11H9BrN2 B1532443 5-Bromo-6'-methyl-[2,2']bipyridinyl CAS No. 1187163-77-4](/img/structure/B1532443.png)
5-Bromo-6'-methyl-[2,2']bipyridinyl
Descripción general
Descripción
“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a chemical compound with the molecular formula C11H9BrN2 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6’-methyl-[2,2’]bipyridinyl” consists of a bipyridine core with a bromine atom at the 5th position and a methyl group at the 6th position .Physical And Chemical Properties Analysis
“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a solid at room temperature . It has a molecular weight of 249.107 Da .Aplicaciones Científicas De Investigación
Coordination Chemistry
5-Bromo-6’-methyl-[2,2’]bipyridinyl: serves as a versatile ligand in coordination chemistry. It can form complexes with transition metals, which are pivotal for understanding the thermodynamics and kinetics of complexation of metal ions. These complexes have significant implications in the study of bonding, photochemistry, photophysics, and electrochemistry of metal complexes .
Supramolecular Chemistry
In supramolecular chemistry, this compound acts as a scaffold due to its ability to bind metals in a bidentate manner. It facilitates the creation of intricate molecular assemblies that are essential for the development of molecular machines and sensors .
Photocatalysis
The ruthenium complexes of 5-Bromo-6’-methyl-[2,2’]bipyridinyl are particularly useful in photocatalysis. They have been employed in the photochemical generation of hydrogen from water, which is a promising approach for sustainable energy production .
Electrochemistry
In electrochemistry, the compound’s derivatives are used in chemically modified electrode studies. These studies are crucial for the advancement of batteries and fuel cells, which are key components in the effort to create renewable energy technologies .
Organic Synthesis
5-Bromo-6’-methyl-[2,2’]bipyridinyl: is a valuable intermediate in organic synthesis. It can undergo various transformations, such as nitrodebromination and methyl bromonitration, which are important steps in the synthesis of complex organic molecules .
Herbicide Development
Due to its structural properties, this compound has practical applications in the development of herbicides. Its derivatives can be synthesized to target specific biological pathways in plants, offering a method for controlling invasive species or weeds .
Analytical Applications
The early literature indicates that 5-Bromo-6’-methyl-[2,2’]bipyridinyl and its complexes were used in analytical chemistry. They were involved in the development of methods for the characterization of chemical substances .
Material Science
In material science, the compound finds application in the creation of new materials with unique properties. These materials can have a wide range of uses, from electronics to photonics, due to their conductive and luminescent properties .
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYHCOZNYXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6'-methyl-[2,2']bipyridinyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)

![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)
amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)

![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)


![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)

